molecular formula C11H13N3 B12910904 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine CAS No. 880-80-8

1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine

Cat. No.: B12910904
CAS No.: 880-80-8
M. Wt: 187.24 g/mol
InChI Key: QHNZQFXEWINVQD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine (CAS 880-80-8) is a versatile pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound serves as a crucial synthetic intermediate, particularly as a precursor for 4-aminoantipyrine and its diverse Schiff base derivatives . Schiff bases synthesized from this core structure have demonstrated significant potential in scientific research, exhibiting a range of biological activities such as antifungal, antibacterial, antimalarial, and anti-inflammatory properties . Furthermore, these Schiff base complexes are valuable in materials science, showing applications in the field of optics . Recent research also highlights the role of related 4-aminoantipyrine derivatives in innovative chemical processes, such as copper-catalysed hydrocarboxylation reactions with CO2, to produce α-substituted amino acid derivatives, which are of interest for developing new antimicrobial agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

880-80-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-imine

InChI

InChI=1S/C11H13N3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8,12H,1-2H3

InChI Key

QHNZQFXEWINVQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)N(N1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation Reaction

Step Description
Starting materials 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and aromatic aldehyde (e.g., 3-hydroxybenzaldehyde)
Solvent Absolute ethanol or ethanol/hexane mixture
Catalyst Trace glacial acetic acid
Conditions Reflux for 3–6 hours with stirring
Work-up Cool to room temperature, filter precipitate, recrystallize from ethanol
Purification Dry under reduced pressure over anhydrous CaCl2
Yield Typically 85–93% depending on aldehyde

Characterization Data (Example)

Compound Yield (%) Melting Point (°C) Rf (EtOAc:Hexane 1:1) Key IR Bands (cm⁻¹) 1H NMR Highlights (δ ppm)
4-((3-Hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 93 132–134 0.43 3431 (m, OH), 1619 (s, C=N) 9.56 (s, CH=N), 7.5–7.3 (aromatic H)
4-((4-Hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 89 145–146 0.39 3067 (s, OH), 1654 (s, C=N) 9.91 (s, CH=N), 7.6–6.8 (aromatic H)

These data confirm the formation of the imine bond and the retention of aromatic and pyrazolone moieties.

Alternative Synthetic Routes and Modifications

Use of Different Aldehydes

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct condensation 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one + aromatic aldehyde Reflux in ethanol, acid catalyst, 3–6 h 85–93 Most common, straightforward
Cu(II)-photocatalyzed hydrocarboxylation Imine + CO2 + Cu(phen)2Cl catalyst Room temp, blue LED, atmospheric CO2 Up to 60 (functionalized products) Functionalization of imine
Multi-step synthesis via pyrazole carboxylates Pyrazole carboxylate → alcohol → aldehyde → imine Various reagents (LAH, IBX, ammonia) 65–88 (intermediates) For diverse derivatives

Research Findings and Notes

  • The condensation reaction is highly efficient and yields pure imines suitable for further biological evaluation.
  • Spectroscopic data (IR, NMR) consistently confirm the imine formation and substitution pattern.
  • The method tolerates various functional groups on the aldehyde, allowing structural diversity.
  • Photocatalytic methods open new avenues for post-synthetic modification of the imine scaffold.
  • Multi-step synthetic routes provide access to related pyrazole derivatives, expanding the chemical space for drug discovery.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Crystallographic Data for Key Derivatives
Compound Crystal System Space Group Unit Cell Parameters (Å) Refinement R-factor Reference
(E)-4-(4-Fluorobenzylideneamino) derivative Orthorhombic Pbca a=6.7886, b=16.6007, c=26.9563 R=0.042
MBA-dMPP Orthorhombic Pbca a=6.812, b=16.521, c=26.891 R=0.041

Q & A

Basic: What are the standard synthetic methodologies for preparing 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine derivatives?

The compound and its analogs are typically synthesized via condensation reactions. For example, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one reacts with substituted benzaldehydes under reflux conditions in ethanol or methanol, yielding Schiff base derivatives (e.g., (E)-4-(4-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with 87% yield) . Key parameters include solvent choice, reaction time (6–12 hours), and stoichiometric ratios. Characterization is performed via 1^1H NMR, EI-MS, and IR spectroscopy to confirm imine bond formation .

Advanced: How can tautomeric equilibria (amine vs. imine forms) in Schiff base derivatives of this compound be experimentally resolved?

Tautomerism is resolved using 1^1H NMR and IR spectroscopy. For instance, in (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thiazol-4(5H)-one derivatives, 1^1H NMR signals at δ 13.30–14.06 ppm (NH) and IR bands at 1636–1664 cm1^{-1} (C=N/C=O) distinguish amine and imine forms. LC-MS and elemental analysis further validate ratios (e.g., 74:26 amine:imine in compound 11 ) .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are widely used for small-molecule crystallography . ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and hydrogen bonding . For example, monoclinic polymorphs of 4-substituted derivatives were solved in space groups C2/cC2/c and P21/nP2_1/n, with unit cell parameters a=13.0079a = 13.0079 Å, b=9.9079b = 9.9079 Å, and β=103.674\beta = 103.674^\circ .

Advanced: How do intermolecular interactions influence polymorphism in crystalline derivatives?

Hydrogen bonding and π-π stacking dictate polymorphism. In 4-(2-hydroxy-4-methoxybenzylideneamino) derivatives, intramolecular O–H⋯N hydrogen bonds stabilize the lattice, while C–H⋯O interactions between methoxy groups and nitrobenzyl rings create distinct packing motifs in C2/cC2/c vs. P21/nP2_1/n polymorphs . Graph-set analysis (e.g., D(2)D(2) motifs) quantifies these patterns .

Advanced: What computational approaches validate the corrosion inhibition mechanism of Schiff base derivatives of this compound?

Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to correlate molecular structure with inhibition efficiency. For example, (E)-N′-(4-((3,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene)-2-hydroxybenzohydrazide (DBAH) showed a 92% inhibition efficiency for mild steel in HCl, linked to high electron donation from methoxy groups . Molecular dynamics simulations model adsorption on metal surfaces .

Basic: How are biological activities of these derivatives screened experimentally?

Antimicrobial assays (e.g., agar dilution) test efficacy against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. Schiff base-metal complexes (e.g., VO(II), Cu(II)) enhance activity due to chelation effects. Antioxidant activity is measured via DPPH radical scavenging, with IC50_{50} values compared to standards like ascorbic acid .

Advanced: What strategies optimize reaction yields for sterically hindered derivatives?

Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields for bulky substituents. For 4-(3-nitrobenzyloxy)benzylideneamino derivatives, catalytic amounts of acetic acid (5 mol%) enhance imine formation by protonating the amine intermediate .

Basic: What analytical techniques confirm purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress.
  • Spectroscopy : 13^{13}C NMR confirms carbon environments; IR identifies functional groups (e.g., C=N at 1600–1650 cm1^{-1}).
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.84% vs. 62.90% in compound 11 ) .

Advanced: How do substituents on the benzaldehyde moiety affect electronic properties?

Electron-withdrawing groups (e.g., –NO2_2) decrease electron density at the imine nitrogen, reducing nucleophilicity. Hammett constants (σ) correlate with reaction rates: derivatives with σ > 0.78 (e.g., 4-nitro) exhibit slower tautomerization but higher thermal stability .

Advanced: What role do hydrogen-bonding networks play in supramolecular assembly?

In 4-(4-benzyloxybenzylideneamino) derivatives, C–H⋯O interactions between benzyloxy oxygen and pyrazole methyl groups form 1D chains, while N–H⋯O bonds create 2D sheets. These networks influence solubility and melting points .

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